molecular formula C12H9N3O B11183898 6-Oxo-2-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile

6-Oxo-2-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B11183898
M. Wt: 211.22 g/mol
InChI Key: LRGDKRPYXXSIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methylphenyl group, a cyano group, and a keto group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrimidine derivative. The reaction typically proceeds through a Knoevenagel condensation followed by cyclization and subsequent oxidation steps.

Industrial Production Methods

In an industrial setting, the production of 2-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid, while reduction may produce 2-(4-methylphenyl)-6-hydroxy-1,6-dihydro-5-pyrimidinecarbonitrile.

Scientific Research Applications

2-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Pyrimidine derivatives are known for their pharmacological properties, and this compound may be investigated for its potential therapeutic effects.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylsulfonylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
  • 2-(4-methylphenyl)-6-hydroxy-1,6-dihydro-5-pyrimidinecarbonitrile
  • 2-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid

Uniqueness

2-(4-methylphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern and the presence of both a cyano and a keto group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N3O/c1-8-2-4-9(5-3-8)11-14-7-10(6-13)12(16)15-11/h2-5,7H,1H3,(H,14,15,16)

InChI Key

LRGDKRPYXXSIDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.